Trifluoromethyl benzenesulfonate is classified as an organofluorine compound due to the presence of the trifluoromethyl group () attached to a benzenesulfonate moiety. It is recognized for its role as a versatile electrophile in organic synthesis and is often utilized in the development of pharmaceuticals and agrochemicals. The compound can be synthesized from benzenesulfonyl chloride through various trifluoromethylating agents .
The synthesis of trifluoromethyl benzenesulfonate typically involves the following methods:
Trifluoromethyl benzenesulfonate features a distinctive molecular structure characterized by:
Trifluoromethyl benzenesulfonate participates in various chemical reactions:
These reactions highlight the versatility of trifluoromethyl benzenesulfonate as a building block in organic synthesis.
The mechanism of action for trifluoromethyl benzenesulfonate involves its interaction with various biochemical pathways:
Trifluoromethyl benzenesulfonate possesses several notable physical and chemical properties:
Trifluoromethyl benzenesulfonate has diverse applications across several scientific fields:
The chemistry of trifluoromethyl benzenesulfonates emerged from foundational discoveries in electrophilic trifluoromethylation. In 1984, Yagupolskii's team pioneered S-trifluoromethyl diarylsulfonium salts (Ar₂S⁺CF₃ SbF₆⁻), demonstrating their efficacy in trifluoromethylthiolate synthesis [2]. This breakthrough established the conceptual framework for S-CF₃ compounds as precursors to benzenesulfonate derivatives. By the 1990s, Umemoto's development of (trifluoromethyl)dibenzothiophenium salts (e.g., 5a-b in Scheme 4 of [2]) enabled broader substrate scope, including β-ketoesters and enol ethers. These reagents were commercialized due to their shelf stability and reactivity, bridging academic innovation and industrial applications [2]. The 2000s witnessed diversification through Shibata’s fluorinated Johnson-type reagents and Togni’s hypervalent iodine-CF₃ systems, expanding the toolbox for synthesizing benzenesulfonate esters with tailored electronic profiles [2] [4].
Table 1: Evolution of Key Trifluoromethylation Reagents
Year | Reagent Class | Key Innovators | Reaction Scope |
---|---|---|---|
1984 | Diaryl(trifluoromethyl)sulfonium | Yagupolskii | Thiophenolates |
1990s | Dibenzothio-/selenophenium salts | Umemoto | β-ketoesters, enol ethers, aromatics |
2006 | Hypervalent iodine-CF₃ | Togni | Aliphatic alcohols, heteroatom nucleophiles |
2008 | Fluorinated Johnson-type | Shibata | Acyclic β-ketoesters, dicyanoalkylidenes |
Trifluoromethyl benzenesulfonates (R-OSO₂C₆H₄CF₃) integrate two functionally critical motifs: the -CF₃ group and the sulfonate ester. The -CF₃ group exhibits exceptional electronegativity (Pauling scale: 4.0), high lipophilicity (πR = +0.88), and metabolic stability due to robust C-F bonds [3] [4]. Concurrently, the sulfonate group acts as a versatile leaving group (LG), with trifluoromethyl benzenesulfonate (triflate analogs) demonstrating LG ability 10⁴–10⁵ times greater than p-toluenesulfonate (tosylate) in SN2 reactions [6]. This synergy enables:
Pharmaceuticals
Trifluoromethyl benzenesulfonate derivatives significantly enhance bioactivity profiles. Recent urea-sulfonamide hybrids (e.g., 7–9, 11) incorporating p-trifluoromethylphenyl groups exhibit potent antimicrobial effects. Compound 8 (4-Methyl-N-[(4-{trifluoromethoxy}phenyl)carbamoyl]benzenesulfonamide) shows MIC values of 4.88 µg/mL against Bacillus mycoides, Escherichia coli, and Candida albicans [3]. In oncology, derivatives 7 and 9 inhibit cancer cell lines (PACA2, HCT116) with IC50 values surpassing doxorubicin (e.g., 9: IC50 = 12.4 µM vs. HepG2). Mechanistically, 8 downregulates oncogenic KRAS and EGFR in A549 lung carcinoma cells, while 7 suppresses DNA repair genes (BRCA1/2) in PC3 prostate cancer models [3].
Table 2: Bioactive Trifluoromethyl Benzenesulfonate Derivatives
Compound | Structure | Biological Activity | Potency |
---|---|---|---|
7 | 4-Me-N-[(4-CF₃-phenyl)carbamoyl]benzenesulfonamide | Anticancer (PACA2), antibacterial | IC50 = 44.4 µM (PACA2), MIC = 4.88 µg/mL |
8 | 4-Me-N-[(4-OCF₃-phenyl)carbamoyl]benzenesulfonamide | Downregulates EGFR/KRAS, broad-spectrum antimicrobial | MIC = 4.88 µg/mL |
9 | N-[(3,5-bis-CF₃-phenyl)carbamoyl]-4-Me-benzenesulfonamide | Anticancer (HCT116, HepG2) | IC50 = 12.4 µM (HepG2) |
Material Science
In polymer chemistry, benzenesulfonates bearing ortho-trifluoromethyl groups serve as thermal stabilizers due to the -CF₃ group’s capacity to quench radical degradation pathways. They also act as crosslinking agents in fluorinated epoxy resins, enhancing hydrophobicity (water contact angles >110°) and dielectric properties [6]. Benzosiloxaboroles functionalized with -OSO₂C₆H₄CF₃ (e.g., VII in [6]) demonstrate efficacy against methicillin-resistant Staphylococcus aureus (MRSA) (MIC = 0.39–3.12 mg·L⁻¹), attributed to sulfonate-assisted boron binding to bacterial cell wall enzymes [6].
Concluding Remarks
Trifluoromethyl benzenesulfonates exemplify strategic molecular design in fluoroorganic chemistry. Their evolution from electrophilic trifluoromethylation reagents to privileged pharmacophores underscores their dual utility in synthetic methodology and applied sciences. Future directions include exploiting their radical transfer capabilities in photoactive materials and leveraging their bioisosteric potential in next-generation therapeutics.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: